molecular formula C27H21N3O4 B8653454 N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide

N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide

Cat. No.: B8653454
M. Wt: 451.5 g/mol
InChI Key: NOINQYDJXRCIJD-UHFFFAOYSA-N
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Description

The compound N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide is a complex organic molecule that features multiple functional groups, including an imidazole ring, a benzopyran core, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzopyran core and the acetamido group. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, solvent-free conditions, and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

The compound N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the benzopyran core can interact with biological membranes. The acetamido group can form hydrogen bonds with proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H21N3O4

Molecular Weight

451.5 g/mol

IUPAC Name

N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide

InChI

InChI=1S/C27H21N3O4/c1-18(31)29-21-9-12-24-23(15-21)25(32)27(33-16-19-5-3-2-4-6-19)26(34-24)20-7-10-22(11-8-20)30-14-13-28-17-30/h2-15,17H,16H2,1H3,(H,29,31)

InChI Key

NOINQYDJXRCIJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)N5C=CN=C5

Origin of Product

United States

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